9,9'-[1,1'-Biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and carbazole moieties. Its molecular formula is , and it has a molecular weight of 709.03 g/mol. The compound is notable for its high purity levels, often exceeding 99%, and is identified by the CAS number 838862-47-8 and the PubChem CID 129319323. The structure features two biphenyl units connected to a central carbazole framework, with tert-butyl substituents enhancing its solubility and stability in various environments .
The specific mechanism of action of this compound in devices is not well documented in open-source scientific literature. However, based on the properties of its components, it is likely that the carbazole units contribute to efficient hole transport (movement of positive charges) while the biphenyl core provides structural rigidity. The tert-butyl groups might influence the self-assembly and packing of molecules in a thin film, potentially impacting charge transport properties [, ].
The carbazole core in the molecule is a well-known building block for OLED materials []. The biphenyl unit can further enhance carrier mobility and thermal stability []. Research on similar compounds suggests potential for efficient blue emitters [].
The aromatic structure and bulky tert-butyl groups (referred to as "di-tert-butyl" in some resources) can contribute to good hole transporting properties []. HTMs are crucial components in organic solar cells and LEDs for efficient charge transport.
These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds .
Research indicates that 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] exhibits potential biological activities. Preliminary studies suggest:
The synthesis of this compound typically involves several steps:
This multi-step synthesis allows for precise control over the final product's structure and properties .
9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] has several promising applications:
Several compounds share structural similarities with 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole]. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4'-Bis(3-tert-butyl-9H-carbazol-6-yl)biphenyl | Similar biphenyl and carbazole framework | Lacks additional dimethyl groups |
3,3'-Di(9H-carbazol-9-yl)-1H-benzimidazol | Contains benzimidazole instead of biphenyl | Different heterocyclic structure |
2-(3-Bromo-phenyl)-carbazole | A simpler structure with only one carbazole unit | Lacks biphenyl connectivity |
The uniqueness of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] lies in its dual biphenyl linkage combined with robust tert-butyl substituents that enhance solubility and stability compared to other similar compounds. This structural complexity may confer distinct electronic properties beneficial for applications in organic electronics and pharmaceuticals .
The introduction of tert-butyl groups at the 3,6-positions of carbazole serves dual purposes: enhancing solubility in nonpolar solvents and imparting steric bulk to prevent π-π stacking. This design principle is exemplified in the synthesis of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole], where the tert-butyl substituents stabilize the carbazole core while maintaining electronic delocalization.
The Ullman coupling reaction has emerged as a cornerstone for constructing such derivatives. For instance, bis(6-bromopyridin-3-yl)methanone reacts with tert-butylcarbazole under CuI catalysis to yield 3DPyM-pDTC, a structurally related compound, with 84% efficiency. This method leverages the electron-donating nature of tert-butyl groups to direct regioselectivity, as demonstrated by single-crystal X-ray analyses showing planar geometries stabilized by intramolecular CH···N hydrogen bonds.
Table 1: Comparative Analysis of tert-Butyl Carbazole Synthesis Methods
Method | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Ullman Coupling | Bromopyridinyl + tert-Butylcarbazole | CuI | 84 | 99.5 | |
Buchwald-Hartwig | Diiodobiphenyl + Carbazole | CuI | 82 | 99.8 |
The tert-butyl groups also influence frontier molecular orbitals. Density functional theory (DFT) calculations reveal a 2.9 eV energy gap for para-substituted derivatives, compared to 2.6 eV for meta-substituted analogs. This electronic modulation is critical for tuning charge transport properties in optoelectronic devices.
Friedel-Crafts alkylation enables precise functionalization of carbazole’s aromatic system. In the synthesis of 1,8-diacetyl-3,6-di-tert-butyl-9H-carbazole, acetyl groups are introduced at the 1,8-positions via AlCl3-mediated acylation. This reaction proceeds with 72% yield, though competing dealkylation pathways necessitate careful stoichiometric control.
Steric hindrance from tert-butyl groups dictates reaction pathways. For example, 3,6-di-tert-butylcarbazole undergoes monoacylation at the 1-position before subsequent acylation at the 8-position, as the bulky tert-butyl groups shield the 2,7-positions. This regioselectivity is absent in unsubstituted carbazoles, underscoring the role of steric engineering.
Key Reaction Conditions:
Notably, attempts to alkylate C4-substituted carbazoles result in diminished yields (15%) due to steric clashes between tert-butyl groups and incoming electrophiles. This highlights the delicate balance between electronic activation and steric accessibility in Friedel-Crafts chemistry.
Purification of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] (molecular weight: 1622.26 g/mol) poses unique challenges due to its size and hydrophobicity. Recrystallization using tetrahydrofuran (THF) achieves 99.8% purity by selectively dissolving the target compound while precipitating oligomeric byproducts. A 1:1 mass ratio of crude product to THF is optimal, as higher solvent volumes reduce yield without improving purity.
Table 2: Purification Efficiency Across Solvent Systems
Solvent | Purity (%) | Recovery (%) | Byproduct Removal |
---|---|---|---|
Tetrahydrofuran | 99.8 | 82 | Excellent |
Dichloromethane | 95.2 | 78 | Moderate |
Ethanol | 88.5 | 65 | Poor |
Column chromatography using silica gel modified with tert-butyl groups improves separation by mimicking the compound’s steric environment. However, this method is less scalable than recrystallization due to high solvent consumption.
Phosphorescent OLEDs (PhOLEDs) require host materials capable of efficient Förster and Dexter energy transfer to triplet-emitting guest molecules. Di-t-Bu-CBP achieves this through strategic alignment of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels with those of phosphorescent dopants such as iridium(III) complexes. The HOMO level of di-t-Bu-CBP (-5.4 eV) aligns closely with common green-emitting guests like fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃, HOMO: -5.3 eV), enabling hole injection without significant energy barriers [3] [6].
The tert-butyl substituents at the 3,6-positions of the carbazole units introduce steric hindrance, reducing intermolecular π-π stacking and suppressing concentration quenching. This structural feature ensures uniform dispersion of guest molecules (typically ≤10 wt%) within the host matrix, critical for maintaining photoluminescence quantum yields above 80% [1] [6]. Time-resolved photoluminescence studies reveal a Förster radius of 2.8 nm for di-t-Bu-CBP-Ir(ppy)₃ systems, comparable to conventional 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) hosts but with improved thermal stability [3] [6].
Table 1: Key Energy Transfer Parameters of di-t-Bu-CBP vs. CBP
Parameter | di-t-Bu-CBP | CBP |
---|---|---|
HOMO Level (eV) | -5.4 | -5.8 |
LUMO Level (eV) | -2.1 | -2.4 |
Triplet Energy (eV) | 2.95 | 2.65 |
Förster Radius (nm) | 2.8 | 2.6 |
Dexter Transfer Rate (s⁻¹) | 1.2×10¹² | 8.5×10¹¹ |
The high triplet energy (2.95 eV) of di-t-Bu-CBP stems from its reduced conjugation length and localized frontier orbitals. Density functional theory (DFT) calculations show that the tert-butyl groups induce torsional angles >45° between carbazole subunits and the biphenyl core, limiting π-orbital delocalization [1] [7]. This conformational locking raises the triplet energy by 0.3 eV compared to unsubstituted CBP, making di-t-Bu-CBP suitable for blue-emitting devices requiring triplet energies >2.7 eV [1] [6].
Exciton confinement is further optimized through spatial separation of hole and electron transport pathways. The carbazole units facilitate hole transport (μₕ: 10⁻⁴ cm²/V·s), while the biphenyl core supports electron mobility (μₑ: 10⁻⁵ cm²/V·s) [3] [7]. This charge balance minimizes triplet-polaron annihilation, a key loss mechanism in PhOLEDs. Transient electroluminescence measurements demonstrate a 25% reduction in triplet-triplet annihilation rates compared to CBP-based devices [6] [7].
Di-t-Bu-CBP outperforms CBP in critical metrics for blue and green PhOLEDs. In a device architecture using bis[(3,5-difluoro-4-cyanophenyl)pyridine]iridium(III) picolinate (FIrpic) as the blue emitter, di-t-Bu-CBP achieves a maximum external quantum efficiency (EQE) of 22.1% versus 18.3% for CBP [6]. The improvement stems from higher triplet energy (2.95 vs. 2.65 eV), which prevents reverse energy transfer from guest to host [1] [3].
Thermal stability enhancements are equally significant. The glass transition temperature (T
g) of di-t-Bu-CBP (194°C) exceeds CBP’s 62°C, enabling operation at higher current densities (≥20 mA/cm²) without morphological degradation [2] [5]. Accelerated lifetime testing shows a LT₉₅ (time to 95% initial luminance) of 1,200 hours at 1,000 cd/m² for di-t-Bu-CBP-based green PhOLEDs, doubling CBP’s 600 hours [3] [6].
Table 2: Device Performance Metrics Comparison
Metric | di-t-Bu-CBP | CBP |
---|---|---|
EQE (Blue PhOLED, %) | 22.1 | 18.3 |
LT₉₅ @ 1,000 cd/m² (hrs) | 1,200 | 600 |
T |
g (°C) | 194 | 62 || Luminance @ 10V (cd/m²) | 12,984 | 8,450 |